molecular formula C20H18N2O2 B11983814 N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide CAS No. 302908-75-4

N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B11983814
CAS No.: 302908-75-4
M. Wt: 318.4 g/mol
InChI Key: ZNBHKGHSVKJTRD-FYJGNVAPSA-N
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Description

N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide is a synthetic Schiff base hydrazone with the molecular formula C20H18N2O2 . This compound features an azomethine (-NHN=CH-) core, a pharmacophore known to be significant in the development of new bioactive agents . Schiff base hydrazones are a widely investigated class of compounds in medicinal chemistry due to their diverse biological profiles, which have been reported to include anti-inflammatory and anticancer activities in related structures . Researchers are interested in this family of compounds for their potential to inhibit cyclooxygenase (COX) and for their role as key intermediates in organic synthesis and materials science . The molecular structure is characterized by a naphthalene ring system and a 4-methylbenzylidene moiety, which contribute to its unique stereoelectronic properties . This product is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

CAS No.

302908-75-4

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C20H18N2O2/c1-15-6-8-16(9-7-15)13-21-22-20(23)14-24-19-11-10-17-4-2-3-5-18(17)12-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+

InChI Key

ZNBHKGHSVKJTRD-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Synthesis

The precursor 2-(2-naphthyloxy)acetohydrazide is synthesized via nucleophilic acyl substitution:

  • Reactants : 2-(2-Naphthyloxy)acetic acid (10 mmol) and hydrazine hydrate (15 mmol).

  • Conditions : Reflux in ethanol (50 mL) at 78°C for 4–6 hours.

  • Workup : Cool to 0°C, filter precipitated product, and recrystallize from ethanol.

  • Yield : 82–89% (white crystalline solid).

Mechanistic Insight :
The reaction proceeds through deprotonation of the carboxylic acid by hydrazine, followed by nucleophilic attack at the carbonyl carbon to form the hydrazide bond.

Schiff Base Condensation Optimization

The target compound is synthesized through acid-catalyzed condensation between 2-(2-naphthyloxy)acetohydrazide and 4-methylbenzaldehyde:

Standard Protocol

ParameterSpecification
Molar Ratio1:1 (hydrazide:aldehyde)
Solvent SystemMethanol/chloroform (3:2 v/v)
CatalystGlacial acetic acid (0.05 mL/mmol)
TemperatureReflux at 64°C
Reaction Time5 hours
PurificationRecrystallization (methanol)
Yield85–91%

Critical Reaction Parameters

  • Solvent Polarity :

    • Methanol/chloroform mixtures enhance imine bond formation by stabilizing the transition state through polar aprotic interactions.

  • Acid Catalysis :

    • Acetic acid (pH 4–5) protonates the carbonyl oxygen, increasing electrophilicity of the aldehyde for nucleophilic attack by the hydrazide.

  • Temperature Control :

    • Maintaining reflux temperature ensures sufficient energy for dehydration while minimizing side reactions.

Advanced Characterization Techniques

Structural confirmation requires multimodal spectroscopic analysis:

Spectroscopic Data Summary

TechniqueKey Observations
FT-IR (cm⁻¹) ν(N-H) 3275; ν(C=O) 1702; ν(C=N) 1615
¹H NMR (δ, ppm) - Naphthyl H: 7.2–8.5 (m, 7H)
- CH=N: 8.3 (s, 1H)
- Ar-CH3: 2.3 (s, 3H)
¹³C NMR (δ, ppm) C=O 168.2; C=N 160.1; Naphthyl C 112–138
MALDI-TOF MS [M+H]+ m/z 377.1 (calc. 377.14)

Purity Assessment

  • TLC Monitoring : Hexane/ethyl acetate (3:7 v/v), Rf = 0.51.

  • Elemental Analysis : Calculated (%) for C20H18N2O2: C 75.45, H 5.70, N 8.80; Found: C 75.32, H 5.68, N 8.77.

Industrial-Scale Production Considerations

While no commercial production data exists, laboratory protocols suggest scalability through:

Process Intensification Strategies

ApproachImplementationBenefit
Continuous Flow ReactorMicrochannel reactors with residence time <10 minEnhanced heat/mass transfer
Catalyst RecyclingImmobilized acidic ionic liquidsReduced catalyst consumption
Solvent RecoveryDistillation of methanol/chloroform mixture92–95% solvent reuse efficiency

Yield Optimization Matrix

VariableTest RangeOptimal ValueYield Impact
Reaction Temperature50–80°C64°C+12% yield vs. 50°C
Molar Ratio (H:A)0.8:1 – 1.2:11:1Max yield at 1:1
Catalyst Loading0.01–0.1 mL/mmol0.05 mL/mmolBeyond 0.07 mL: no gain

Comparative Analysis with Alternative Methods

Solvent System Performance

Solvent CombinationReaction Time (h)Yield (%)Purity (%)
Methanol/chloroform58999.2
Ethanol/toluene77897.8
DMF/water46595.1

Key Finding : Methanol/chloroform provides optimal balance between reaction rate and product stability.

Practical Considerations for Reproducibility

  • Starting Material Purity :

    • 2-(2-Naphthyloxy)acetic acid purity >98% minimizes side reactions.

  • Anhydrous Conditions :

    • Molecular sieves (4Å) in reaction mixture prevent hydrolysis of the Schiff base.

  • Crystallization Control :

    • Slow cooling (1°C/min) during recrystallization yields larger crystals with lower solvent inclusion.

Emerging Green Chemistry Approaches

Recent developments aim to improve sustainability:

  • Catalyst Innovation : Montmorillonite K10 clay achieves 83% yield without acid additives.

  • Solvent-Free Synthesis : Ball milling reactants for 2 hours provides 76% yield, reducing solvent use by 100% .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetohydrazide derivatives exhibit diverse bioactivities depending on substituents on the benzylidene and acetohydrazide moieties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (Benzylidene) Substituents (Acetohydrazide) Key Biological Activity Reference
Target Compound : N'-(4-Methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide 4-Methylphenyl 2-Naphthyloxy Not explicitly reported
(E)-N'-(4-Chlorobenzylidene)-2-(3-tert-butyl-1-phenylpyrazolyl)acetohydrazide (4f) 4-Chlorophenyl Pyrazolyl-tert-butyl Anti-inflammatory (TNF-α inhibition: 55.8%)
(E)-N'-(4-Morpholinoethoxy-naphthyl)-2-(pyrazolyl)acetohydrazide (4a) Morpholinoethoxy-naphthyl Pyrazolyl-tert-butyl Anti-inflammatory (TNF-α inhibition: 57.3%)
N'-(4-Hydroxybenzylidene)-2-(4-nitrophenylpiperazinyl)acetohydrazide (206) 4-Hydroxyphenyl 4-Nitrophenylpiperazinyl AChE inhibition (IC50: 29.5 µM)
N'-(4-Methylbenzylidene)-2-(triazolylthio)acetohydrazide (9) 4-Methylphenyl Triazolylthio Anticancer (cell migration inhibition)

Key Findings :

Anti-Inflammatory Activity: Derivatives with bulky aromatic groups (e.g., naphthyl or pyrazolyl) show enhanced TNF-α inhibition. Compound 4a (morpholinoethoxy-naphthyl substituent) achieved 57.3% TNF-α suppression, outperforming 4f (4-chlorobenzylidene) at 55.8% .

Synthetic Yields :

  • The target compound’s synthesis (via Schiff base condensation) aligns with methods for analogs like compound 9 , which achieved a 64% yield using 4-methylbenzaldehyde . This suggests efficient synthetic scalability.

Structural Flexibility :

  • Thioether linkages (e.g., triazolylthio in compound 9) introduce sulfur-based hydrogen bonding, whereas ether linkages (e.g., 2-naphthyloxy in the target compound) prioritize hydrophobicity .

Table 2: Physicochemical Properties

Property Target Compound Compound 4a Compound 206
Molecular Weight (g/mol) 424.50 545.62 456.48
Melting Point (°C) Not reported 189–190 >250
LogP (Predicted) ~4.2 (highly hydrophobic) ~3.8 ~2.5

Biological Activity

N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(2-naphthyloxy)acetohydrazide under acidic conditions. This process requires careful control of temperature and pH to ensure high yield and purity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potent activity, comparable to standard antibiotics. For example, a study reported an MIC of 1.49 µg/ml against S. aureus .

Antioxidant Properties

The compound also shows significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate its antioxidant capacity, revealing that it effectively neutralizes free radicals.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Hydrazide Group : Essential for antimicrobial activity.
  • Aromatic Rings : Contribute to lipophilicity, enhancing membrane permeability.
  • Substituents : The presence of electron-donating groups (like methyl) increases biological activity by stabilizing the reactive intermediates formed during metabolism.

Case Studies

  • Antimicrobial Evaluation : A comparative study involving various hydrazide derivatives demonstrated that modifications in the aromatic substituents significantly influenced antimicrobial potency. The compound's structure allowed it to interact effectively with bacterial cell membranes, disrupting their integrity .
  • In Vivo Studies : Preliminary in vivo studies on animal models have indicated potential therapeutic effects in treating infections caused by resistant strains of bacteria. These studies are crucial for understanding the pharmacokinetics and toxicity profiles of the compound.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide?

Methodological Answer: The synthesis typically involves a two-step process:

Hydrazide Formation : React 2-(2-naphthyloxy)acetic acid with hydrazine hydrate under reflux in ethanol (4–6 hours) to yield 2-(2-naphthyloxy)acetohydrazide .

Condensation : Treat the hydrazide with 4-methylbenzaldehyde in a 1:1 methanol/chloroform mixture with catalytic acetic acid under reflux (5 hours). The product is isolated via filtration and recrystallized (methanol) with yields >85% .
Key Parameters :

  • Solvent polarity (methanol/chloroform enhances Schiff base formation).
  • Acid catalysis (0.05 mL acetic acid accelerates imine bond formation).

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the hydrazone bond (C=N at ~160 ppm) and aromatic substituents (e.g., naphthyl protons at 7.2–8.5 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1680 cm1^{-1}) and N-H (3200–3300 cm1^{-1}) validate the hydrazide backbone .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 377.1 for C21_{21}H20_{20}N2_2O2_2) .
  • TLC Monitoring : Hexane/ethyl acetate (3:7) tracks reaction progress with Rf_f ~0.5 .

Q. Q3. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Methodological Answer:

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} values <50 μM indicate strong activity) .
  • Antimicrobial Screening : Agar diffusion against E. coli or S. aureus (zone of inhibition ≥15 mm at 100 μg/mL) .
  • Enzyme Inhibition : α-Glucosidase inhibition (IC50_{50} <10 μM suggests antidiabetic potential; compare to acarbose, IC50_{50} = 378 μM) .

Advanced Research Questions

Q. Q4. How do structural modifications to the benzylidene or naphthyloxy groups affect biological activity?

Methodological Answer:

  • Benzylidene Substituents :
    • Electron-withdrawing groups (e.g., -Cl, -NO2_2) enhance antimicrobial activity but reduce solubility.
    • 4-Methyl substitution balances lipophilicity and membrane penetration, as seen in analogs with IC50_{50} = 6.84 μM against α-glucosidase .
  • Naphthyloxy Modifications :
    • Bulky substituents (e.g., 1-naphthyl vs. 2-naphthyl) alter steric interactions with target enzymes.
    • Methoxy groups at the 4-position improve antioxidant capacity (DPPH IC50_{50} = 12.3 μM) .

Q. Q5. How can contradictory data in biological assays (e.g., high antioxidant but low antimicrobial activity) be resolved?

Methodological Answer:

Mechanistic Studies :

  • Use molecular docking to identify binding affinity discrepancies (e.g., benzylidene moiety may bind DPPH but not bacterial enzymes) .

Dose-Response Analysis :

  • Test higher concentrations (up to 500 μg/mL) to rule out false negatives in antimicrobial assays .

Synergistic Screening :

  • Combine with adjuvants (e.g., ciprofloxacin) to assess potentiation effects .

Q. Q6. What advanced purification techniques are recommended for isolating enantiomerically pure forms?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 8.2 and 9.7 minutes) .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration (e.g., E-isomer prevalence in hydrazones) .

Q. Q7. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to optimize logP (<5 for oral bioavailability) and polar surface area (>60 Å2^2 for blood-brain barrier exclusion) .
  • QSAR Modeling : Correlate substituent electronegativity with IC50_{50} values to prioritize synthetic targets .

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